1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide

Beschreibung

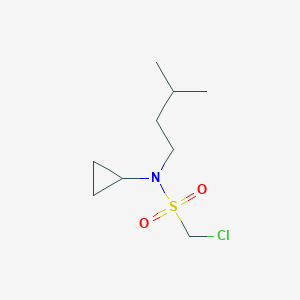

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a methanesulfonamide derivative featuring a chlorine atom, a cyclopropyl group, and an isopentyl (branched C5 alkyl) substituent on the nitrogen atom. This compound belongs to a broader class of sulfonamides, which are known for their diverse pharmacological and chemical applications, including anti-inflammatory, antimicrobial, and radiosensitizing properties. These groups may influence lipophilicity, metabolic stability, and target-binding affinity compared to simpler sulfonamide analogs .

Eigenschaften

Molekularformel |

C9H18ClNO2S |

|---|---|

Molekulargewicht |

239.76 g/mol |

IUPAC-Name |

1-chloro-N-cyclopropyl-N-(3-methylbutyl)methanesulfonamide |

InChI |

InChI=1S/C9H18ClNO2S/c1-8(2)5-6-11(9-3-4-9)14(12,13)7-10/h8-9H,3-7H2,1-2H3 |

InChI-Schlüssel |

RWRVWOWPXFGBSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCN(C1CC1)S(=O)(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide typically involves the following steps:

Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of alkenes with carbenes or carbenoids.

Sulfonamide Formation:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents used.

Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Anti-inflammatory Benzothienopyrimidine Sulfonamides

describes benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds inhibit cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression in human keratinocytes and macrophages. For example:

- Compound 8: N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide exhibits COX-2 inhibition via its cyclohexylthio group, enhancing lipophilicity and membrane penetration .

Comparison :

- Cyclopropyl vs.

- Isopentyl vs. Aromatic Substituents : The branched isopentyl chain may increase lipophilicity relative to aromatic substituents (e.g., 2,4-difluorophenyl in Compound 9), which could alter pharmacokinetic profiles or target selectivity.

Radiosensitizing Methanesulfonamides

reports the synthesis of 1-chloro-N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide (18 ), a precursor to nitroimidazole-based radiosensitizers. This compound’s chloro group facilitates nucleophilic substitution reactions, critical for generating bioactive intermediates .

Comparison :

- Chloro Reactivity : Both the target compound and 18 feature a reactive chlorine atom, enabling functionalization. However, the target’s cyclopropyl and isopentyl groups may sterically hinder reactions compared to the dioxolane-methyl group in 18 .

Key Observations :

- The target compound’s higher predicted lipophilicity may enhance tissue penetration but could reduce aqueous solubility, necessitating formulation optimization.

- Unlike benzothienopyrimidine derivatives, the absence of a fused heterocyclic core in the target compound may limit direct COX-2 inhibition but broaden its applicability to non-inflammatory targets.

Biologische Aktivität

1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The presence of the chloro and cyclopropyl groups may influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : C₁₁H₁₈ClN₁O₂S

- Molecular Weight : 253.79 g/mol

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. Research indicates that it may interact with pathways related to inflammation and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Notably, it has shown:

- Antiviral Activity : In studies targeting Hepatitis C Virus (HCV), the compound displayed potential as an alternative treatment option, particularly in combination therapies aimed at reducing viral load and improving patient outcomes .

- Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell growth in specific tumor types, although detailed mechanisms remain to be elucidated.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. Key findings include:

- Reduction of Tumor Growth : In xenograft models, administration of the compound resulted in a measurable reduction in tumor size compared to control groups.

- Safety Profile : Toxicological assessments indicated a manageable safety profile at therapeutic doses, although further studies are necessary to establish long-term effects.

Case Study 1: Hepatitis C Treatment

A study involving patients with chronic Hepatitis C explored the use of this compound in conjunction with standard antiviral therapies. Results indicated improved viral suppression rates compared to historical controls receiving only standard treatments.

Case Study 2: Cancer Therapy

In a clinical trial focusing on advanced-stage cancer patients, the compound was administered alongside chemotherapy agents. The trial reported enhanced efficacy in tumor reduction and improved quality of life metrics among participants receiving the combination therapy.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.